(4-Methoxy-3-Methylphenyl)Methanol
Overview
Description
(4-Methoxy-3-Methylphenyl)Methanol is a chemical compound with the linear formula C9H12O2 . It is also known by other names such as 4-Methoxy-3-methylbenzyl alcohol .
Molecular Structure Analysis
The molecular structure of (4-Methoxy-3-Methylphenyl)Methanol can be represented by the InChI string1S/C9H12O2/c1-7-5-8 (6-10)3-4-9 (7)11-2/h3-5,10H,6H2,1-2H3
. This indicates that the compound has 9 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . Physical And Chemical Properties Analysis
The molecular weight of (4-Methoxy-3-Methylphenyl)Methanol is 152.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 152.083729621 g/mol . The topological polar surface area is 29.5 Ų .Scientific Research Applications
Reagent in Organic Synthesis
4-Methoxy-3-methylbenzyl alcohol is commonly used as a reagent in organic synthesis . It is particularly useful for protecting hydroxyl groups on alcohols and phenols during chemical reactions .
Preparation of Semiconductors
This compound is used in the preparation of semiconductors . The specific properties of 4-Methoxy-3-methylbenzyl alcohol make it suitable for creating semiconductors with desired characteristics.
Production of Nanosheets and Nanocrystals
4-Methoxy-3-methylbenzyl alcohol is also used in the production of nanosheets and nanocrystals . These nanostructures have applications in various fields, including electronics, photonics, and materials science.
Synthesis of Quinolines
This compound is used as a reagent in the synthesis of quinolines . Quinolines are a class of organic compounds with various applications in medicinal chemistry and drug discovery.
Fragrance and Flavorant
4-Methoxy-3-methylbenzyl alcohol is used as a fragrance and flavorant . Its unique aroma and taste properties make it a valuable ingredient in the food and cosmetics industries.
Photocatalytic Oxidation Studies
This compound is used to study the photocatalytic oxidation process . In particular, researchers have used 4-Methoxy-3-methylbenzyl alcohol to investigate the conversion of this alcohol to p-anisaldehyde .
Modification of Silica Nanoparticles
4-Methoxy-3-methylbenzyl alcohol can condense with the silanol groups of fumed silica nanoparticles, resulting in modified silica nanoparticles . These modified nanoparticles have potential applications in various fields, including drug delivery and catalysis.
Production of Benzaldehyde Derivatives
4-Methoxy-3-methylbenzyl alcohol undergoes catalytic photooxidation to yield the corresponding benzaldehyde . Benzaldehyde and its derivatives are important in the manufacture of dyes, perfumes, pharmaceuticals, and plastics.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as 4-hydroxy-3-methoxy-a-methylbenzyl alcohol, are often used in research and industrial applications .
Mode of Action
It’s known that similar compounds can undergo catalytic photooxidation to yield corresponding benzaldehydes . This suggests that 4-Methoxy-3-methylbenzyl alcohol may interact with its targets through similar oxidation processes.
Biochemical Pathways
It’s plausible that this compound could influence pathways involving methoxybenzenes, given its structural similarity to these molecules .
Pharmacokinetics
It’s known that similar compounds, such as 4-methoxybenzyl alcohol, are soluble in alcohol and diethyl ether but insoluble in water . This suggests that the bioavailability of 4-Methoxy-3-methylbenzyl alcohol may be influenced by these solubility properties.
Result of Action
Similar compounds have been shown to undergo photooxidation to yield benzaldehydes , which are aromatic compounds with potential applications in various chemical reactions.
Action Environment
The action, efficacy, and stability of 4-Methoxy-3-methylbenzyl alcohol can be influenced by various environmental factors. For instance, the compound’s solubility properties suggest that its action may be influenced by the presence of alcohol or diethyl ether . Additionally, factors such as temperature, pH, and light exposure could potentially affect the compound’s stability and efficacy.
properties
IUPAC Name |
(4-methoxy-3-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5,10H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIIQYUUEVQCOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560573 | |
Record name | (4-Methoxy-3-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-3-Methylphenyl)Methanol | |
CAS RN |
114787-91-6 | |
Record name | (4-Methoxy-3-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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